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Compound of Interest

Compound Name: Angiotensin II (1-4), human

Cat. No.: B12430916

Get Quote

Introduction

Angiotensin II (1-4) is a tetrapeptide fragment of the potent vasoconstrictor hormone,

Angiotensin II. The human sequence of this peptide is Val-Tyr-Ile-His. It is generated from

Angiotensin I by the action of angiotensin-converting enzyme (ACE).[1] This peptide is a

valuable tool for researchers studying the renin-angiotensin system (RAS), cardiovascular

regulation, and related signaling pathways. Solid-phase peptide synthesis (SPPS) using

Fmoc/tBu chemistry is the preferred method for producing high-purity Angiotensin II (1-4) for

research and drug development.[2][3]

This document provides a detailed protocol for the manual synthesis, cleavage, purification,

and characterization of Angiotensin II (1-4) human using Fmoc-based SPPS.

Principle of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu SPPS is an orthogonal synthesis strategy that involves the sequential addition of

amino acids to a growing peptide chain anchored to an insoluble solid support (resin).[4] The

key principles are:
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Nα-Amino Group Protection: The α-amino group of the incoming amino acid is temporarily

protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[5]

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups,

typically tert-butyl (tBu) or trityl (Trt) based.[6]

Synthesis Cycle: Each cycle of amino acid addition involves two main steps:

Deprotection: Removal of the Nα-Fmoc group with a secondary amine base, typically

piperidine in DMF, to liberate a free amine.[4]

Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its

reaction with the free amine on the resin-bound peptide to form a new peptide bond.

Cleavage and Global Deprotection: Once the sequence is assembled, the peptide is cleaved

from the resin, and all side-chain protecting groups are simultaneously removed using a

strong acid cocktail, most commonly Trifluoroacetic Acid (TFA) with scavengers.[7][8]

Experimental Protocols
Protocol 1: Peptide Synthesis (Fmoc/tBu SPPS)
This protocol details the manual synthesis of Angiotensin II (1-4) (Val-Tyr-Ile-His-NH₂) on a

Rink Amide resin.

1.1. Resin Preparation and Swelling:

Place Rink Amide resin (0.1 mmol scale) into a fritted peptide synthesis vessel.

Wash the resin with Dichloromethane (DCM) (3 x 10 mL).

Add N,N-Dimethylformamide (DMF) (10 mL) and allow the resin to swell for 15-30 minutes at

room temperature with gentle agitation.

Drain the DMF.

1.2. Synthesis Cycle (Repeated for each amino acid): The peptide is synthesized from the C-

terminus (His) to the N-terminus (Val).
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Step A: Fmoc Deprotection

Add 20% piperidine in DMF (v/v) (10 mL) to the resin.

Agitate for 3 minutes, then drain.

Add a fresh portion of 20% piperidine in DMF (10 mL).

Agitate for 10-15 minutes, then drain.

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all residual piperidine.

Optional: Perform a Kaiser test to confirm the presence of a free primary amine.[9] A positive

result (deep blue beads) indicates successful Fmoc removal.

Step B: Amino Acid Coupling

In a separate vial, pre-activate the Fmoc-amino acid (0.5 mmol, 5 eq) by dissolving it in DMF

containing HATU (0.48 mmol, 4.8 eq) and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10

eq). Allow to react for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction vessel for 30-60 minutes at room temperature.

Drain the coupling solution.

Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).

Optional: Perform a Kaiser test to confirm complete coupling. A negative result

(yellow/colorless beads) indicates successful coupling. If the test is positive, repeat the

coupling step.

1.3. Assembly of Angiotensin II (1-4) Sequence:

Coupling 1: Fmoc-His(Trt)-OH

Coupling 2: Fmoc-Ile-OH
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Coupling 3: Fmoc-Tyr(tBu)-OH

Coupling 4: Fmoc-Val-OH

After the final coupling (Fmoc-Val-OH), perform a final Fmoc deprotection step (Step A) to yield

the free N-terminal peptide on the resin. Wash thoroughly with DMF, then DCM, and dry the

peptidyl-resin under vacuum.

Protocol 2: Cleavage and Deprotection
CAUTION: This procedure must be performed in a well-ventilated fume hood using appropriate

personal protective equipment. TFA is highly corrosive.

Place the dried peptidyl-resin in a reaction vessel.

Prepare the cleavage cocktail. For a peptide containing Tyr and His, a standard cocktail is

Reagent K or a similar mixture.[8]

Add the cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS)/1,2-Ethanedithiol (EDT)

94:2.5:1:2.5, v/v) to the resin (approx. 10 mL per 0.1 mmol of peptide). The trityl cation from

the His protecting group will cause the solution to turn deep yellow.[7]

Stir or agitate the mixture at room temperature for 2-3 hours.[7]

Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge

tube.

Wash the resin with a small amount of fresh TFA and combine the filtrates.

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of ice-

cold diethyl ether. A white precipitate should form.[7]

Centrifuge the mixture at 4000 rpm for 5 minutes. Decant the ether.

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
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Protocol 3: Purification and Characterization
3.1. Purification by RP-HPLC:

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50%

Acetonitrile/Water with 0.1% TFA).

Purify the peptide using preparative Reverse-Phase High-Performance Liquid

Chromatography (RP-HPLC) with a C18 column.

Elute the peptide using a linear gradient of Solvent A (Water with 0.1% TFA) and Solvent B

(Acetonitrile with 0.1% TFA). A typical gradient might be 5-50% Solvent B over 30 minutes.

Monitor the elution at 220 nm and 280 nm (for the Tyr residue).

Collect fractions corresponding to the major peak.

Analyze the collected fractions by analytical RP-HPLC to confirm purity (>95%).

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

3.2. Characterization by Mass Spectrometry:

Dissolve a small amount of the purified peptide in a suitable solvent.

Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-

TOF to confirm the molecular weight.

Data Presentation
Table 1: Materials and Reagents for Synthesis (0.1 mmol Scale)
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Reagent Formula M.W. Amount (mg) Equivalents

Rink Amide

Resin (0.6

mmol/g)

- - 167 1.0

Fmoc-His(Trt)-

OH
C₄₅H₃₇N₃O₅ 711.8 356 5.0

Fmoc-Ile-OH C₂₁H₂₃NO₄ 353.4 177 5.0

Fmoc-Tyr(tBu)-

OH
C₂₉H₃₁NO₅ 485.6 243 5.0

Fmoc-Val-OH C₂₀H₂₁NO₄ 339.4 170 5.0

HATU C₁₀H₁₅F₆N₆OP 380.2 182 4.8

DIPEA C₈H₁₉N 129.2 174 µL 10.0

Piperidine C₅H₁₁N 85.15 20% in DMF -

TFA CF₃COOH 114.02 94% in cocktail -

Table 2: Expected Analytical Data for Angiotensin II (1-4) Human

Parameter Description Expected Value

Sequence Primary Amino Acid Sequence H-Val-Tyr-Ile-His-OH

Molecular Formula C₂₆H₃₈N₆O₆ C₂₆H₃₈N₆O₆

Average Molecular Weight Calculated Average Mass 534.62 g/mol

Monoisotopic Molecular

Weight
Calculated Monoisotopic Mass 534.2853 g/mol

HPLC Purity Post-purification > 95%

Appearance Lyophilized powder White solid
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Caption: Workflow for the solid-phase synthesis of Angiotensin II (1-4).

Renin-Angiotensin System (RAS)

Cellular SignalingAngiotensinogen
Angiotensin I

(1-10)
 cleaves

Angiotensin II
(1-8)

 cleaves

Angiotensin II (1-4)
(Val-Tyr-Ile-His)

 cleaves

AT1 Receptor Gq/11 Protein activates Phospholipase C
(PLC)

 activates

IP3

DAG

↑ Intracellular Ca²⁺

Activate PKC

Physiological Response
(e.g., Vasoconstriction)

Renin

ACE

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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